molecular formula C7H13ClO2S B8335985 Methyl 4-[(2-chloroethyl)thio]butanoate

Methyl 4-[(2-chloroethyl)thio]butanoate

Cat. No.: B8335985
M. Wt: 196.70 g/mol
InChI Key: YAXIQRWFYVJOFY-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloroethyl)thio]butanoate is a sulfur-containing organochlorine compound characterized by a thioether linkage (-S-) between a 2-chloroethyl group and a butanoate ester moiety. However, its specific properties and applications remain less documented compared to structurally related compounds.

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

methyl 4-(2-chloroethylsulfanyl)butanoate

InChI

InChI=1S/C7H13ClO2S/c1-10-7(9)3-2-5-11-6-4-8/h2-6H2,1H3

InChI Key

YAXIQRWFYVJOFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCSCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize methyl 4-[(2-chloroethyl)thio]butanoate, we compare its chemical attributes with analogs sharing functional groups or structural motifs.

Bis(2-Chloroethyl)Sulfide (Mustard Gas)

  • Structure : Contains two 2-chloroethyl groups connected by a sulfur atom.
  • Reactivity: Highly electrophilic due to the sulfonium ion formation upon hydrolysis, leading to DNA alkylation and cytotoxicity.
  • Toxicity: Mustard gas is a potent vesicant and carcinogen, whereas this compound’s ester group likely mitigates acute toxicity by altering bioavailability.

2-Chloro-1-[(2-Chloroethyl)Thio]Ethane

  • Structure : Features a thioether linkage between two chloroethyl groups.
  • Stability: The absence of an ester group in this compound increases its susceptibility to nucleophilic attack compared to this compound.
  • Applications : Primarily studied for isotopic labeling (e.g., ¹⁴C) in tracer experiments , unlike the ester derivative, which may have broader synthetic utility.

Ethyl 3-[(2-Chloroethyl)Thio]Propanoate

  • Structural Differences: Shorter carbon chain (propanoate vs. butanoate) and ethyl ester vs. methyl ester.
  • Physicochemical Properties :
    • Boiling Point : Ethyl derivatives generally exhibit higher boiling points due to increased molecular weight.
    • Solubility : Methyl esters are typically more polar, enhancing aqueous solubility compared to ethyl analogs.

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Toxicity Profile
This compound C₇H₁₁ClO₂S 202.68 ~220 (estimated) Low acute toxicity (est.)
Bis(2-chloroethyl)sulfide C₄H₈Cl₂S 159.08 217–220 Extreme (vesicant)
2-Chloro-1-[(2-chloroethyl)thio]ethane C₄H₈Cl₂S 159.08 ~200 Moderate (alkylating agent)
Ethyl 3-[(2-chloroethyl)thio]propanoate C₇H₁₃ClO₂S 196.69 ~235 Low (est.)

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